

# A Comprehensive Technical Review of GSK3179106: A Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3179106 (CAS Number: 1627856-64-7) is a potent, selective, and orally active small molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] [4][5] Developed as a first-in-class, gut-restricted therapeutic agent, its primary indication under investigation is for the treatment of Irritable Bowel Syndrome (IBS). The rationale for its development stems from the crucial role of RET signaling in the enteric nervous system (ENS), which regulates many functions of the gastrointestinal (GI) tract. Dysregulation of this pathway is believed to contribute to the pathophysiology of IBS, including visceral hypersensitivity.

GSK3179106 is designed to act locally in the gut, thereby minimizing systemic exposure and potential side effects.

### **Chemical Properties**

**GSK3179106** is a pyridone hinge binder. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                 | Re           |
|-------------------|---------------------------------------------------------------------------------------|--------------|
| CAS Number        | 1627856-64-7                                                                          |              |
| Molecular Formula | C22H21F4N3O4                                                                          | _            |
| Molecular Weight  | 467.41 g/mol                                                                          | _            |
| Synonyms          | RET Kinase Inhibitor 1                                                                | _            |
| Appearance        | Crystalline solid                                                                     | _            |
| Solubility        | DMSO: 50 mg/mL, DMF: 50 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL |              |
| SMILES            | CCOc1cc(=O)[nH]cc1-<br>c2ccc(CC(=O)Nc3cc(C(C)<br>(C)C(F)(F)F)on3)c(c2)F               | <del>-</del> |
| InChIKey          | IDXKJSSOUXWLDB-<br>UHFFFAOYSA-N                                                       |              |

### **Mechanism of Action: RET Kinase Inhibition**

The RET receptor tyrosine kinase is a key component of the enteric nervous system. Its signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GFR $\alpha$  co-receptor, which then recruits and activates the RET receptor. This activation is critical for the development, maintenance, and function of enteric neurons, influencing synaptic transmission and neuronal plasticity. In conditions like IBS, hyperactivity of this pathway may lead to visceral hypersensitivity.

**GSK3179106** acts as a potent inhibitor of RET kinase, thereby modulating neuronal signaling in the gut.



# GDNF Ligand Binds Intracellular GFRα Co-receptor GSK3179106 Downstream Signaling Activates Cell Membrane RET Receptor Neuronal Function

RET Signaling Pathway and Inhibition by GSK3179106

Click to download full resolution via product page

RET Signaling Pathway and Inhibition by GSK3179106

# Pharmacological and Pharmacokinetic Profile In Vitro Pharmacology

**GSK3179106** demonstrates high potency against RET kinase in both biochemical and cellular assays. It also shows good selectivity over other kinases, such as VEGFR2/KDR.



| Assay Type             | Target                 | Species                   | IC50           | Reference |
|------------------------|------------------------|---------------------------|----------------|-----------|
| Biochemical<br>Assay   | RET                    | Human                     | 0.3 nM, 0.4 nM |           |
| RET                    | Rat                    | 0.2 nM                    |                |           |
| VEGFR2/KDR             | Human                  | 109 nM                    | _              |           |
| Cellular Assay         | RET<br>Phosphorylation | Human (SK-N-<br>AS cells) | 4.6 nM         |           |
| RET<br>Phosphorylation | Human (TT cells)       | 11 nM, 11.1 nM            |                | _         |
| Cell Proliferation     | Human (TT cells)       | 25.5 nM                   | _              |           |

### **Pharmacokinetics**

A key feature of **GSK3179106** is its gut-restricted nature, leading to high concentrations in the gastrointestinal tract and low systemic exposure after oral administration.

### Preclinical Pharmacokinetics in Rats

| Parameter                                   | Tissue/Fluid | Cmax (ng/mL) | Tmax (h) | Reference |
|---------------------------------------------|--------------|--------------|----------|-----------|
| Oral (10 mg/kg,<br>3.5 days, BID)           | Plasma       | 40           | 4        |           |
| Colon Tissue                                | 3358         | 7            |          |           |
| Colon Contents                              | 287500       | 7            | _        |           |
| Duodenum                                    | 15713        | 0            | _        |           |
| Jejunum                                     | 12800        | 1            | _        |           |
| Ileum                                       | 5520         | 2            | _        |           |
| Intravenous<br>(0.06 mg/kg,<br>single dose) | Plasma AUC   | 102 ng∙h/mL  | N/A      |           |



Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies have shown that **GSK3179106** is generally well-tolerated. Key pharmacokinetic findings include:

- Low and less than dose-proportional bioavailability with single fasted doses.
- A significant food effect was observed, with increased drug exposure when administered with food.
- Dose-dependency was observed up to 100 mg with repeat dosing with food, but it was not dose-proportional.
- Accumulation of the drug was seen with both once-daily (QD) and twice-daily (BID) dosing.

# Preclinical and Clinical Studies Preclinical Efficacy

Preclinical studies in various rodent models of colonic hypersensitivity have demonstrated the potential of **GSK3179106** to alleviate visceral pain, a key symptom of IBS. Oral administration of **GSK3179106** at 10 mg/kg for 3.5 days (BID) significantly reduced the visceromotor response to colorectal distension in rats with colonic hypersensitivity induced by acetic acid.

### **Clinical Development**

**GSK3179106** has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Phase 1 Single Ascending Dose Study (NCT02727283)

- Design: Randomized, double-blind, placebo-controlled, single-dose crossover study.
- Population: 16 healthy volunteers.
- Dose Range: 10 mg to 800 mg.
- Key Findings: Single doses up to 800 mg were well-tolerated with no safety concerns.



Phase 1 Multiple Ascending Dose Study (NCT02798991)

- Design: Randomized, double-blind, placebo-controlled, repeat-dose, ascending cohort study.
- Population: 46 healthy subjects.
- Dosing Regimen: Dosed for 14 days with food.
  - Once daily (QD): 5 mg to 100 mg.
  - Twice daily (BID): 100 mg and 200 mg.
- Key Findings: Repeat doses were well-tolerated. No significant differences in exposure were observed between the 100 mg and 200 mg BID doses.

## **Experimental Protocols**In Vitro RET Kinase Inhibition Assay

- Methodology: A biochemical homogeneous time-resolved fluorescence (HTRF) assay was used to determine the effect of GSK3179106 on human and rat RET enzymatic activity.
- Procedure: The assay typically involves incubating the purified RET kinase enzyme with a
  substrate, ATP, and varying concentrations of the inhibitor (GSK3179106). The enzymatic
  activity is then measured by detecting the product formation, often through a fluorescencebased method.
- Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

### **Cell-Based RET Phosphorylation Assay**

- · Cell Lines:
  - SK-N-AS: A human neuroblastoma cell line expressing wild-type RET kinase.
  - TT: A human medullary thyroid carcinoma cell line with a constitutively active RET kinase.



- Procedure: Cells are treated with various concentrations of GSK3179106. Following treatment, cells are lysed, and the level of phosphorylated RET is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.
- Data Analysis: IC50 values are determined by plotting the percentage of inhibition of RET phosphorylation against the log concentration of GSK3179106.

### **Cell Proliferation Assay**

- Cell Lines:
  - TT (RET-dependent)
  - SK-N-AS (RET-independent for proliferation)
  - A549 (RET-independent)
- Procedure: Cells are plated in 96-well plates and incubated overnight. **GSK3179106** is then added at various concentrations. Cell proliferation is assessed after a set period (e.g., 3-8 days) using a viability assay, such as one based on ATP content (e.g., CellTiter-Glo).
- Data Analysis: The IC50 for cell growth inhibition is calculated from the dose-response curves.

### **Rodent Model of Colonic Hypersensitivity**

This in vivo model is used to assess visceral pain and the efficacy of potential treatments.



### Experimental Workflow for Colonic Hypersensitivity Model



Click to download full resolution via product page

### Workflow for the Colonic Hypersensitivity Model

- Animal Model: Male Sprague-Dawley rats are typically used.
- Induction of Hypersensitivity: A low concentration of acetic acid is administered as an enema to induce a transient sensitization of colonic afferents.
- Treatment: Rats are orally administered either vehicle or GSK3179106 (e.g., 10 mg/kg, BID for 3.5 days).



- Assessment: Visceral sensitivity is measured by colorectal distension (CRD). A balloon
  catheter is inserted into the colon, and graded pressures are applied. The visceromotor
  response (VMR), typically quantified as the number of abdominal contractions, is visually
  monitored to assess the severity of visceral pain.
- Data Analysis: The number of abdominal contractions at different distension pressures is compared between the vehicle- and GSK3179106-treated groups. Statistical analysis, such as a two-way ANOVA, is used to determine significance.

### Conclusion

GSK3179106 is a novel, potent, and selective RET kinase inhibitor with a unique gut-restricted pharmacokinetic profile. Its mechanism of action, targeting a key pathway in the enteric nervous system, combined with preclinical evidence of efficacy in models of visceral hypersensitivity, supports its development as a potential therapeutic for Irritable Bowel Syndrome. The favorable safety and tolerability profile observed in early clinical trials in healthy volunteers further encourages its continued investigation. This technical overview provides a comprehensive summary of the current knowledge on GSK3179106 for the scientific and drug development community.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK3179106 | RET inhibitor | Probechem Biochemicals [probechem.com]



• To cite this document: BenchChem. [A Comprehensive Technical Review of GSK3179106: A Gut-Restricted RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#gsk3179106-cas-number-1627856-64-7]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com